molecular formula C7H6I2 B3048204 1,2-Diiodo-3-methylbenzene CAS No. 1608-48-6

1,2-Diiodo-3-methylbenzene

Cat. No. B3048204
CAS RN: 1608-48-6
M. Wt: 343.93 g/mol
InChI Key: PFLNKRGFZQUABS-UHFFFAOYSA-N
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Description

1,2-Diiodo-3-methylbenzene is a chemical compound with the molecular formula C7H6I2 . It is also known as 2,3-diiodotoluene .


Molecular Structure Analysis

The molecular structure of 1,2-Diiodo-3-methylbenzene consists of a benzene ring with two iodine atoms and one methyl group attached . The exact positions of these substituents on the benzene ring can be determined by the numbering in the name of the compound: the iodine atoms are on the first and second positions, and the methyl group is on the third position .


Physical And Chemical Properties Analysis

The molecular weight of 1,2-Diiodo-3-methylbenzene is 343.93 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the sources retrieved.

Scientific Research Applications

Synthesis of Polyfluorinated Organic Compounds

1,2-Diiodo-3-methylbenzene and related compounds are used as precursors in the synthesis of polyfluorinated organic compounds. A study by Sapegin and Krasavin (2018) reviewed research literature since 1997, focusing on the selective chemical transformations of these compounds, indicating their significance in the field of organic chemistry (Sapegin & Krasavin, 2018).

Thermochemistry of Halogen-Substituted Methylbenzenes

A study by Verevkin et al. (2015) investigated the thermochemical properties of halogen-substituted methylbenzenes, including 1,2-diiodo-3-methylbenzene. This study provides insights into the vapor pressures and vaporization enthalpies, contributing to a better understanding of the physical properties of these compounds (Verevkin et al., 2015).

Reactivity in Quinonoid-Bridged Dinuclear Complexes

Research by Sommer et al. (2013) explored the reactivity of compounds like 1,2-diiodo-3-methylbenzene in quinonoid-bridged dinuclear complexes. This study highlights the role of such compounds in bridging ligands and their coordination in complex chemical structures (Sommer et al., 2013).

Iodine(I/III)-Catalysed Intermolecular CH Amination

Lucchetti et al. (2016) presented 1,2-diiodobenzene as an efficient catalyst precursor for the intermolecular amination of arenes. This study underscores the utility of 1,2-diiodo-3-methylbenzene and similar compounds in catalysis, demonstrating their importance in synthetic organic chemistry (Lucchetti et al., 2016).

Theoretical Study of Methylbenzene in Catalysis

A theoretical study by Arstad et al. (2004) on the methylbenzene side-chain hydrocarbon pool mechanism in methanol to olefin catalysis indicates the critical role of compounds like 1,2-diiodo-3-methylbenzene in catalytic processes. This research contributes to a deeper understanding of the role of these compounds in industrial chemistry (Arstad et al., 2004).

Electrochemical Synthesis Applications

Research by Xu et al. (2006) and Dong et al. (2007) on the electrochemical polymerization of 1,2-methylenedioxybenzene demonstrates the potential application of 1,2-diiodo-3-methylbenzene in electrochemistry, particularly in the formation of novel polyacetylene derivatives with useful properties (Xu et al., 2006), (Dong et al., 2007).

Safety and Hazards

While specific safety data for 1,2-Diiodo-3-methylbenzene is not available, it is generally advisable to handle chemical substances with care, using appropriate personal protective equipment and following safe laboratory practices .

properties

IUPAC Name

1,2-diiodo-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6I2/c1-5-3-2-4-6(8)7(5)9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLNKRGFZQUABS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)I)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6I2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10577298
Record name 1,2-Diiodo-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10577298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Diiodo-3-methylbenzene

CAS RN

1608-48-6
Record name 1,2-Diiodo-3-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1608-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Diiodo-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10577298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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